阿佐酰胺

描述

阿佐酰胺是一种针对未折叠蛋白反应(UPR)的小分子调节剂。它在各种治疗应用中显示出潜力,特别是在保护细胞免受内质网(ER)应激的影响方面。 阿佐酰胺已被研究用于其神经保护作用、抗糖尿病活性以及改善ER蛋白折叠和提高ER伴侣蛋白容量的能力 .

科学研究应用

化学: 阿佐酰胺用作未折叠蛋白反应的调节剂,使其在与蛋白折叠和ER应激相关的研究中变得有价值。

生物学: 它已显示出神经保护作用,特别是在保护多巴胺能神经元免受ER应激诱导的损伤方面,使其成为治疗帕金森病等神经退行性疾病的潜在治疗剂.

作用机制

阿佐酰胺通过调节未折叠蛋白反应(UPR)发挥其作用。它改善ER蛋白折叠并提高ER伴侣蛋白容量,两者共同保护细胞免受ER应激。 阿佐酰胺增强cAMP反应元件结合蛋白(CREB)信号传导以拯救线粒体功能,从而防止多巴胺能神经元的凋亡 . 它还增加肌浆网/内质网Ca²⁺ATP酶(SERCA)的活性,这有助于维持ER钙稳态 .

生化分析

Biochemical Properties

Azoramide interacts with various enzymes, proteins, and other biomolecules in the cell. It has been found to improve ER protein-folding ability and activate ER chaperone capacity . This suggests that Azoramide may interact with proteins involved in these processes, although the specific interactions have not been fully elucidated.

Cellular Effects

Azoramide has been shown to have protective effects on cells under stress. For instance, it has been found to protect induced pluripotent stem cells-derived midbrain dopaminergic neurons against a series of Parkinson’s disease-related cascade events such as ER stress, abnormal calcium homeostasis, mitochondrial dysfunction, increase of reactive oxygen species, and apoptosis . Furthermore, Azoramide has been shown to improve insulin signaling in insulin-resistant cardiomyocytes .

Molecular Mechanism

Azoramide exerts its effects at the molecular level by improving ER protein-folding ability and activating ER chaperone capacity . This suggests that Azoramide may bind to and modulate the activity of proteins involved in these processes, although the specific binding interactions have not been fully elucidated.

Temporal Effects in Laboratory Settings

The effects of Azoramide over time in laboratory settings have not been fully explored. It has been shown to have potent antidiabetic efficacy in two independent mouse models of obesity by improving insulin sensitivity and pancreatic β cell function .

Dosage Effects in Animal Models

The effects of Azoramide at different dosages in animal models have not been fully explored. It has been shown to have potent antidiabetic efficacy in two independent mouse models of obesity .

Metabolic Pathways

The metabolic pathways that Azoramide is involved in have not been fully elucidated. Given its role in improving ER protein-folding ability and activating ER chaperone capacity, it may be involved in pathways related to protein folding and ER stress .

Transport and Distribution

The transport and distribution of Azoramide within cells and tissues have not been fully explored. Given its role in improving ER protein-folding ability and activating ER chaperone capacity, it may be transported to and distributed within the ER .

Subcellular Localization

The subcellular localization of Azoramide has not been fully explored. Given its role in improving ER protein-folding ability and activating ER chaperone capacity, it may be localized to the ER .

准备方法

阿佐酰胺可以通过一系列涉及特定试剂和条件的化学反应合成 反应条件通常包括使用二甲基亚砜(DMSO)等溶剂和催化剂来促进反应 .

化学反应分析

相似化合物的比较

阿佐酰胺在其促进ER折叠和增强长期ER储备能力的双重特性方面是独一无二的。类似的化合物包括:

衣霉素: N-连接糖基化的抑制剂,它会诱导ER应激。

毒胡萝卜素: SERCA的抑制剂,它会破坏ER钙稳态。

4-苯丁酸(4-PBA): 一种化学伴侣蛋白,它有助于ER内的蛋白折叠。阿佐酰胺因其能够缓解ER应激和增强ER伴侣蛋白容量而脱颖而出,使其成为治疗应用的有希望的候选者

属性

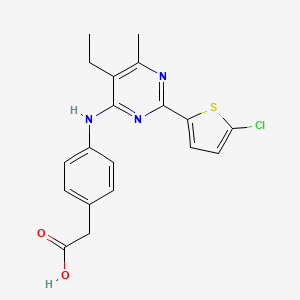

IUPAC Name |

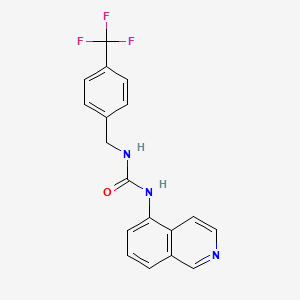

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2OS/c1-2-3-14(19)17-9-8-13-10-20-15(18-13)11-4-6-12(16)7-5-11/h4-7,10H,2-3,8-9H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBFWKKCWTXCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428694 | |

| Record name | N-(2-(2-(4-CHLOROPHENYL)THIAZOL-4-YL)ETHYL)BUTYRAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932986-18-0 | |

| Record name | N-(2-(2-(4-CHLOROPHENYL)THIAZOL-4-YL)ETHYL)BUTYRAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-Dimethyl-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea](/img/structure/B1666369.png)

![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666372.png)

![1-[2,3-Dimethyl-2-(2-methylbut-3-en-2-yl)furan-3-yl]-3,5-dihydroxy-4-methoxyhexan-2-one](/img/structure/B1666373.png)

![(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5S,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1666379.png)

![(1S,2R,3S,5R)-3-amino-5-{4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}cyclopentane-1,2-diol](/img/structure/B1666380.png)

![2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B1666389.png)